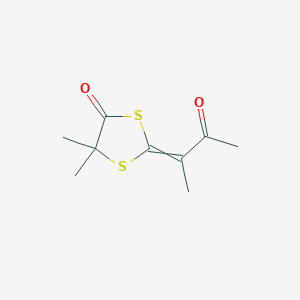
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one is an organic compound that belongs to the class of dithiolanes. This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound also features a ketone group and a butan-2-ylidene substituent, making it a versatile molecule in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one typically involves the reaction of a suitable dithiolane precursor with a ketone or aldehyde. One common method is the condensation reaction between 2,2-dimethyl-1,3-dithiolane-4-one and 3-oxobutan-2-one under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often using catalysts and controlled temperature and pressure conditions. The final product is typically isolated through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ketone or dithiolane substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, ethanol, and basic or acidic catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one involves its interaction with various molecular targets and pathways. The compound’s dithiolane ring and ketone group allow it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-1,3-dithiolane-2-thione
- 5,5-Dimethyl-2-(2-oxopropylidene)-1,3-dithiolan-4-one
- 5,5-Dimethyl-2-(3-oxopropylidene)-1,3-dithiolane-4-thione
Uniqueness
5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one is unique due to its specific combination of a dithiolane ring and a butan-2-ylidene substituent This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
13187-71-8 |
|---|---|
Molekularformel |
C9H12O2S2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
5,5-dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one |
InChI |
InChI=1S/C9H12O2S2/c1-5(6(2)10)7-12-8(11)9(3,4)13-7/h1-4H3 |
InChI-Schlüssel |
PWHRTPHKQCTVTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1SC(=O)C(S1)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


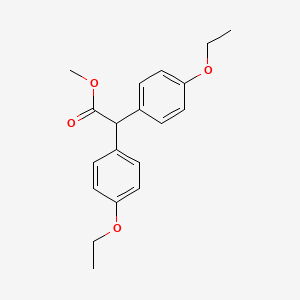

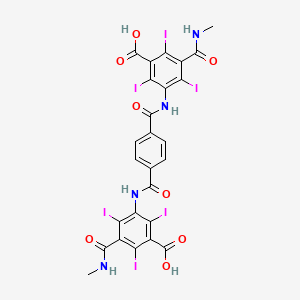
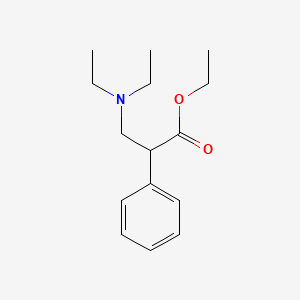
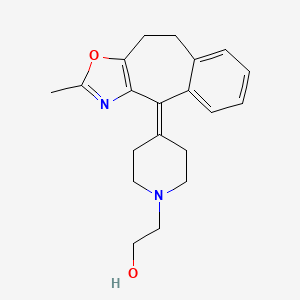

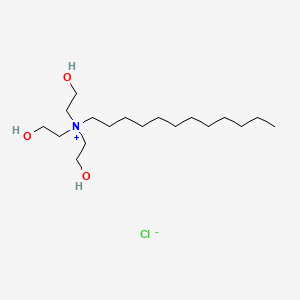
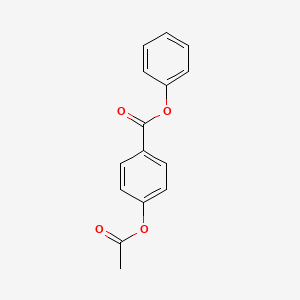
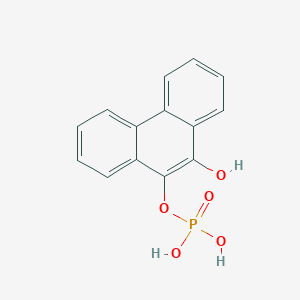
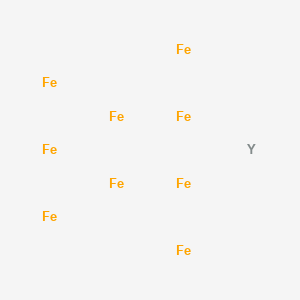
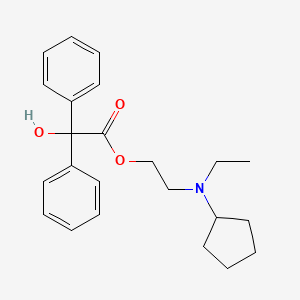
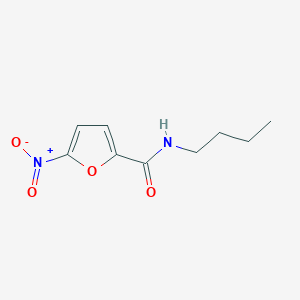
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)

